molecular formula C7H16ClNO2 B3059993 cis-3,5-Piperidinediyldimethanol hydrochloride CAS No. 1609396-20-4

cis-3,5-Piperidinediyldimethanol hydrochloride

Cat. No.: B3059993
CAS No.: 1609396-20-4
M. Wt: 181.66
InChI Key: OASRRWXKEIFOMR-UKMDXRBESA-N
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Description

cis-3,5-Piperidinediyldimethanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Piperidinediyldimethanol hydrochloride typically involves the reduction of a suitable precursor, such as a piperidine derivative, followed by the introduction of hydroxyl groups at the 3 and 5 positions of the piperidine ring. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent such as ethanol or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction reactions using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3,5-Piperidinediyldimethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated piperidine derivatives.

    Substitution: Formation of halogenated or other substituted piperidine derivatives.

Scientific Research Applications

Chemistry: cis-3,5-Piperidinediyldimethanol hydrochloride is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-3,5-Piperidinediyldimethanol hydrochloride depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • trans-3,5-Piperidinediyldimethanol hydrochloride
  • 3,4-Piperidinediyldimethanol hydrochloride
  • 3,5-Piperidinediyldimethanol

Uniqueness: cis-3,5-Piperidinediyldimethanol hydrochloride is unique due to its cis configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different physical and chemical properties compared to its trans counterpart or other similar compounds.

Properties

IUPAC Name

[(3R,5S)-5-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-4-6-1-7(5-10)3-8-2-6;/h6-10H,1-5H2;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASRRWXKEIFOMR-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-20-4
Record name 3,5-Piperidinedimethanol, hydrochloride (1:1), (3R,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,5-Piperidinediyldimethanol hydrochloride
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cis-3,5-Piperidinediyldimethanol hydrochloride
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cis-3,5-Piperidinediyldimethanol hydrochloride
Reactant of Route 4
cis-3,5-Piperidinediyldimethanol hydrochloride
Reactant of Route 5
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Reactant of Route 6
cis-3,5-Piperidinediyldimethanol hydrochloride

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